GLYCOLURIL, 3a,6a-DIPHENYL-

Vue d'ensemble

Description

GLYCOLURIL, 3a,6a-DIPHENYL- is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality GLYCOLURIL, 3a,6a-DIPHENYL- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCOLURIL, 3a,6a-DIPHENYL- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Glycoluril, 3a,6a-diphenyl- (CAS Number: 5157-15-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its properties, synthesis methods, biological interactions, and relevant research findings.

- Molecular Formula : C₁₆H₁₄N₄O₂

- Molecular Weight : 294.31 g/mol

- Appearance : Colorless crystalline solid

- Melting Point : Approximately 210-213°C

- Solubility : Slightly soluble in DMSO and ethanol when heated .

Synthesis Methods

Glycoluril, 3a,6a-diphenyl- can be synthesized through various chemical methods. The reaction conditions must be carefully controlled to ensure high yields and purity. Common methods include:

- Condensation Reactions : Involves the reaction of glycoluril derivatives with phenyl substituents.

- Oxidative Processes : Utilization of oxidizing agents to facilitate the formation of the diphenyl structure.

Biological Activity

Research indicates that glycoluril, 3a,6a-diphenyl- exhibits several biological activities:

- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties. It has been noted as a potential candidate for further investigation in treating seizure disorders .

- Protein Binding Affinity : Interaction studies have demonstrated that glycoluril, 3a,6a-diphenyl- can bind to various biological targets, influencing its pharmacological effects. Techniques such as mass spectrometry and protein footprinting are commonly employed to elucidate these interactions .

Case Studies

- Study on Anticonvulsant Properties :

- Binding Studies :

Comparative Analysis

To better understand the unique characteristics of glycoluril, 3a,6a-diphenyl-, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Glycoluril | C₄H₆N₄O₂ | Basic structure without phenyl groups |

| 3a,6a-Dimethylglycoluril | C₁₀H₁₂N₄O₂ | Contains methyl groups instead of phenyl |

| Diphenylurea | C₁₃H₁₂N₂O | Lacks hydroxyl groups but has similar aromaticity |

Glycoluril, 3a,6a-diphenyl- stands out due to its specific diphenyl substitution and hydroxyl functionality, contributing to its distinct chemical reactivity and potential biological activity compared to these similar compounds .

Applications De Recherche Scientifique

Structural Characteristics

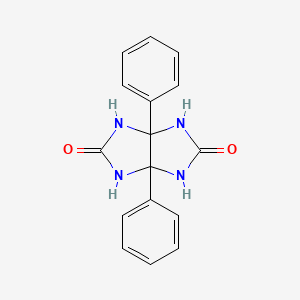

Glycoluril, 3a,6a-diphenyl- is characterized by a rigid, concave structure formed by a glycoluril core flanked by two phenyl rings. This configuration creates a well-defined cavity conducive to encapsulating guest molecules through non-covalent interactions such as hydrogen bonding and π-π stacking. The molecular formula is , with a molecular weight of approximately 294.308 g/mol.

Molecular Receptors and Sensors

Glycoluril, 3a,6a-diphenyl- serves as a building block for designing molecular receptors capable of selectively binding various guest molecules. Its ability to form stable complexes through non-covalent interactions makes it suitable for applications in sensors and molecular recognition systems.

- Case Study: Binding Studies

Research has demonstrated that diphenylglycoluril derivatives can effectively bind aromatic guests, enhancing their selectivity based on size and shape compatibility. Such studies often utilize techniques like NMR spectroscopy and X-ray crystallography to elucidate binding mechanisms .

Catalysis

The compound has been explored as a scaffold for creating metallohosts that mimic metalloenzyme active sites. By functionalizing diphenylglycoluril with metal-binding ligands (e.g., imidazolyl groups), researchers aim to develop catalysts for various chemical reactions .

Potential Pharmaceutical Applications

Preliminary studies indicate that glycoluril, 3a,6a-diphenyl- may exhibit biological activity relevant to medicinal chemistry. Its structural similarity to other bioactive compounds suggests potential therapeutic applications.

- Case Study: Biological Activity

Research into the compound's interaction with biological targets has focused on its binding affinity and mechanism of action. Initial findings suggest that it may play a role in drug design by serving as a lead compound for developing new pharmaceuticals.

Polymerization and Material Development

Glycoluril derivatives have been investigated for their potential in polymer science, particularly in the synthesis of novel materials with specific properties. The ability of diphenylglycoluril to participate in oxidative polymerization reactions has been noted, opening avenues for creating advanced materials with tailored functionalities .

Summary of Applications

| Application Area | Description | Notable Features |

|---|---|---|

| Supramolecular Chemistry | Used as molecular receptors and sensors | High selectivity in binding guest molecules |

| Catalysis | Serves as a scaffold for metallohosts | Mimics metalloenzyme active sites |

| Medicinal Chemistry | Potential pharmaceutical applications | Preliminary studies suggest biological activity |

| Materials Science | Involved in the synthesis of novel polymers | Capable of oxidative polymerization |

Propriétés

IUPAC Name |

3a,6a-diphenyl-1,3,4,6-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-13-17-15(11-7-3-1-4-8-11)16(19-13,20-14(22)18-15)12-9-5-2-6-10-12/h1-10H,(H2,17,19,21)(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDVGTHXCLJVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C(NC(=O)N2)(NC(=O)N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199522 | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-15-3, 101241-21-8 | |

| Record name | Tetrahydro-3a,6a-diphenylimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylglycoluril, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101241218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,8-Diphenylglycoluril | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycoluril, 3a,6a-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPHENYLGLYCOLURIL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C15I92344M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.